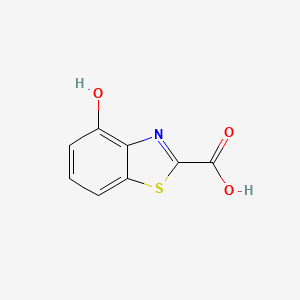

4-Hydroxybenzothiazole-2-carboxylic acid

Description

Significance of Benzothiazole (B30560) Scaffold in Chemical Biology and Medicinal Chemistry

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. researchgate.netresearchgate.net This structural motif is prevalent in a wide array of both naturally occurring and synthetic molecules that exhibit a broad spectrum of biological activities. researchgate.net The inherent chemical properties of the benzothiazole ring system, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, allow for diverse chemical modifications, making it a versatile template for drug design. dntb.gov.ua

The significance of the benzothiazole core is underscored by its presence in numerous pharmacologically active agents. dntb.gov.uathieme-connect.de Derivatives of benzothiazole have been extensively investigated and have shown a remarkable range of therapeutic potential.

Table 1: Reported Biological Activities of Benzothiazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Shows efficacy against a range of bacteria and fungi. |

| Anti-inflammatory | Demonstrates potential in modulating inflammatory pathways. |

| Antidiabetic | Investigated for its role in managing blood sugar levels. |

| Anticonvulsant | Shows promise in the control of seizures. |

| Antitubercular | Active against Mycobacterium tuberculosis. |

| Antioxidant | Capable of neutralizing harmful free radicals. |

This wide range of activities has cemented the benzothiazole scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the synthesis and evaluation of new derivatives. researchgate.net

Overview of Carboxylic Acid Functional Group Relevance in Heterocyclic Systems

The incorporation of a carboxylic acid functional group (-COOH) into a heterocyclic system, such as benzothiazole, profoundly influences the molecule's physicochemical and biological properties. The carboxylic acid moiety is a key pharmacophoric feature in many established drugs. nih.gov

One of the primary roles of the carboxylic acid group is to enhance the aqueous solubility of a compound, a critical factor for drug formulation and bioavailability. kuleuven.be Its ability to ionize at physiological pH allows for interactions with biological macromolecules through hydrogen bonding and electrostatic interactions. nih.gov These interactions are often crucial for the binding of a drug to its target receptor or enzyme, thereby eliciting a biological response.

Furthermore, the carboxylic acid group can serve as a handle for further chemical modifications, allowing for the synthesis of esters, amides, and other derivatives. This versatility enables the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. In drug design, the carboxylic acid group is often considered a bioisostere for other acidic functional groups, providing a means to modulate acidity and other properties to optimize therapeutic efficacy.

Research Trajectory and Scientific Interest in 4-Hydroxybenzothiazole-2-carboxylic Acid and Related Structures

While the broader class of benzothiazole derivatives has been the subject of extensive research, scientific interest specifically in This compound is more niche and appears to be linked to the study of natural pigments. Research indicates that this particular compound is a degradation product of pheomelanin, the pigment responsible for red and yellow coloration in hair and skin. thieme-connect.dediva-portal.org Its presence in biological samples has been used as a marker in studies related to melanoma. diva-portal.org

In contrast to its 6-hydroxy isomer, which has been synthesized and studied as a potential biosynthetic intermediate of beetle luciferin (B1168401), dedicated research on the synthesis and biological activities of this compound is not as widely documented in publicly available literature. thieme-connect.com The primary focus of existing research mentioning this compound is often on its analytical detection and its role in the context of melanin (B1238610) biochemistry. thieme-connect.dediva-portal.org

The scientific trajectory for related structures, such as other hydroxylated benzothiazole carboxylic acids, has been more focused on synthetic methodologies and the exploration of their potential as building blocks for more complex molecules with therapeutic potential. For instance, synthetic routes to hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives have been developed, highlighting their utility as versatile scaffolds in drug discovery. acs.org

The limited specific research on this compound, when compared to its isomers and other derivatives, suggests that its primary significance to date has been as an analytical marker rather than a direct therapeutic agent. However, its structural relationship to other biologically active benzothiazoles suggests that it could be a target for future investigation in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-4-2-1-3-5-6(4)9-7(13-5)8(11)12/h1-3,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOCLTNXCHWKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxybenzothiazole 2 Carboxylic Acid

General Synthetic Strategies for Benzothiazole (B30560) Carboxylic Acids

The synthesis of the benzothiazole ring, a key structural motif in many biologically active compounds, is a well-established area of organic chemistry. wikipedia.org General strategies for creating benzothiazole carboxylic acids often adapt traditional benzothiazole synthesis methods.

Condensation Reactions Involving 2-Aminothiophenols and Carboxylic Acid Precursors

A primary and widely utilized method for constructing the benzothiazole nucleus is the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. nih.govresearchgate.net This approach is versatile, allowing for the introduction of various substituents at the 2-position of the benzothiazole ring. ekb.eg

The reaction typically involves heating a 2-aminothiophenol (B119425) with a suitable carboxylic acid, which can be aliphatic or aromatic. nih.gov To facilitate the dehydration and cyclization, catalysts or dehydrating agents are often employed. Polyphosphoric acid (PPA) is a common choice, requiring high temperatures (e.g., 170–250 °C) to drive the reaction. nih.gov Another effective system is a mixture of methanesulfonic acid and silica (B1680970) gel, which allows the reaction to proceed at around 140 °C. nih.govnih.gov

Carboxylic acid derivatives such as acyl chlorides are also effective precursors. thieme-connect.de Their higher reactivity allows for milder reaction conditions. For instance, the condensation of 2-aminothiophenol with acid chlorides can be carried out in solvents like N-methylpyrrolidone to achieve high yields. thieme-connect.deresearchgate.net Thioamides have also been shown to be excellent equivalents to carboxylic acids in these condensation reactions, providing good yields under acid catalysis in solvents like ethylene (B1197577) glycol. tandfonline.com

The general mechanism involves an initial nucleophilic attack of the amino group of the 2-aminothiophenol on the carbonyl carbon of the carboxylic acid precursor, forming an intermediate amide. Subsequent intramolecular cyclization, driven by the attack of the thiol group, and subsequent dehydration leads to the formation of the benzothiazole ring.

A variety of catalysts and reaction conditions have been developed to optimize this process, including microwave irradiation in the absence of solvents, which represents a greener chemistry approach. researchgate.netnih.gov

Oxidative Cyclization Approaches to Benzothiazole Ring Formation

Oxidative cyclization provides an alternative pathway to the benzothiazole ring system. These methods often start with precursors that are not yet in the correct oxidation state for direct cyclization.

One common strategy involves the reaction of 2-aminothiophenol with aldehydes. The initial condensation forms a benzothiazoline (B1199338) intermediate, which is then oxidized to the corresponding benzothiazole. ekb.eg A plausible mechanism suggests that the nucleophilic attack of the amino group on the aldehyde's carbonyl forms an initial intermediate, which then undergoes cyclization. The final step is the oxidation of this cyclic intermediate to yield the aromatic benzothiazole derivative. ekb.eg Various oxidizing agents can be used, including air, hydrogen peroxide, or potassium ferricyanide (B76249) (in the Jacobsen cyclization of thiobenzanilides). ekb.egresearchgate.net

Another approach is the intramolecular oxidative cyclization of substrates like 2-(styrylthio)anilines. In a metal-free method, iodine can be used as both an electrophilic reagent and an oxidant to transform these precursors into 2-substituted benzothiazoles in moderate to high yields. organic-chemistry.org The proposed mechanism involves the activation of the substrate by iodine, followed by nucleophilic addition, elimination of hydrogen iodide, and isomerization of the olefin. organic-chemistry.org

These oxidative methods are valuable for their ability to use readily available starting materials and for their tolerance of a range of functional groups.

Specific Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid Analogues and Related Benzothiazole-2-carboxylic Acids

The synthesis of specific benzothiazole derivatives, such as those with hydroxyl substitutions, often requires tailored synthetic routes to control regioselectivity and protect sensitive functional groups.

Routes Utilizing 1,4-Benzoquinone (B44022) and Cysteine Esters

A notable pathway to 6-hydroxybenzothiazole-2-carboxylic acid and its esters involves the reaction of 1,4-benzoquinone with cysteine esters. arkat-usa.orgthieme-connect.com This method builds the benzothiazole ring from acyclic precursors in a sequence of addition and oxidative cyclization steps.

The synthesis begins with the addition of a cysteine ester (such as L-cysteine ethyl ester) to 1,4-benzoquinone. This reaction yields an intermediate, ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate. arkat-usa.orgthieme-connect.com This hydroquinone (B1673460) derivative is then subjected to an oxidation-cyclization step. Treatment with an oxidizing agent like potassium hexacyanoferrate(III) (K₃Fe(CN)₆) in an aqueous base leads to the formation of the desired ethyl 6-hydroxybenzothiazole-2-carboxylate. arkat-usa.orgresearchgate.net

This method has been utilized as a key step in the synthesis of D-luciferin, where 2-cyano-6-hydroxybenzothiazole (B1631455) is a crucial intermediate. researchgate.net The ester can be further manipulated, for example, by hydrolysis to the carboxylic acid or conversion to other derivatives.

Ring Contraction Reactions from Benzothiazine Intermediates

Ring contraction of six-membered benzothiazine rings provides a less common but effective method for synthesizing benzothiazole derivatives. nih.govbeilstein-journals.org This approach involves the rearrangement of a larger heterocyclic system into the more stable five-membered benzothiazole ring.

For instance, the synthesis of 6-hydroxybenzothiazole-2-carboxylic acid has been achieved through the ring contraction of a stable 2-alkoxy-7-hydroxy-2H-benzo beilstein-journals.orgmdpi.comthiazine (B8601807) intermediate. thieme-connect.comthieme-connect.com The reaction of 4H-1,4-benzothiazine-2,3-dione with sodium hydroxide (B78521) can also yield benzothiazole-2-carboxylic acid in high yield. thieme-connect.de

Nucleophile-induced ring contraction has also been demonstrated in more complex systems. For example, pyrrolo[2,1-c] beilstein-journals.orgmdpi.combenzothiazines can undergo a ring contraction to yield pyrrolo[2,1-b] nih.govmdpi.combenzothiazoles when treated with nucleophiles. nih.govbeilstein-journals.orgnih.gov This process involves the cleavage of a sulfur-carbon bond in the 1,4-benzothiazine moiety, followed by an intramolecular cyclization to form the new benzothiazole ring system. nih.govbeilstein-journals.org

Synthesis of Halogenated Benzothiazole Carboxylic Acid Derivatives (e.g., Fluorinated Analogues)

The synthesis of halogenated benzothiazole carboxylic acids often follows general synthetic strategies, with careful consideration of the starting materials. For example, fluorinated analogues can be prepared from appropriately substituted anilines.

The Jacobsen cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides is an effective strategy for producing 6-substituted benzothiazoles. researchgate.net A regiospecific synthesis of 2-arylbenzothiazoles can be achieved through the use of a bromo substituent ortho to the anilido nitrogen, which directs the cyclization. researchgate.net

Another general method that can be applied is the cyclization of substituted 4-aminobenzoates. For instance, methyl 2-aminobenzo[d]thiazole-6-carboxylates can be synthesized from methyl p-aminobenzoates using potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. acs.orgnih.gov By starting with halogenated p-aminobenzoates, this method can provide access to the corresponding halogenated benzothiazole-6-carboxylic acid derivatives.

The table below provides a summary of selected synthetic methods.

| Target Compound/Class | Starting Materials | Key Reagents/Conditions | Methodology |

| 2-Substituted Benzothiazoles | 2-Aminothiophenol, Carboxylic Acids | Polyphosphoric Acid (PPA) or MeSO₃H/SiO₂ | Condensation |

| 2-Substituted Benzothiazoles | 2-Aminothiophenol, Aldehydes | Oxidizing agent (e.g., air, H₂O₂) | Oxidative Cyclization |

| Ethyl 6-hydroxybenzothiazole-2-carboxylate | 1,4-Benzoquinone, L-Cysteine Ethyl Ester | K₃Fe(CN)₆, NaOH | Addition & Oxidative Cyclization |

| Benzothiazole-2-carboxylic acid | 4H-1,4-Benzothiazine-2,3-dione | Sodium Hydroxide | Ring Contraction |

| Halogenated Benzothiazoles | Halogenated Anilines/Thiobenzanilides | K₃Fe(CN)₆ or Br₂ | Oxidative Cyclization |

Chemical Transformations and Derivatization of the Carboxylic Acid Moiety

The reactivity of the carboxylic acid group in 4-hydroxybenzothiazole-2-carboxylic acid facilitates the synthesis of esters, amides, and other activated species like acid halides and anhydrides.

Esterification is a fundamental transformation for converting carboxylic acids into esters. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.comlibretexts.orgpearson.com This reaction is an equilibrium-driven process, and to achieve high yields of the ester, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, through azeotropic distillation. jk-sci.comchemistrysteps.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent attack forms a tetrahedral intermediate. jk-sci.com Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

For this compound, this reaction allows for the synthesis of a variety of alkyl and aryl esters, which can serve as important intermediates or as final products with specific biological or physical properties. While specific examples exclusively for the 4-hydroxy derivative are not extensively detailed, the general principles of Fischer esterification are broadly applicable to heterocyclic carboxylic acids. masterorganicchemistry.comchemistrysteps.com

Table 1: General Conditions for Fischer Esterification

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| Carboxylic Acid | Alcohol (often in excess) | Catalytic strong acid (e.g., H₂SO₄, HCl) | Ester |

| This compound | R'-OH | Heat (reflux), removal of H₂O | 4-Hydroxybenzothiazole-2-carboxylate ester |

The synthesis of carboxamides from this compound is another key derivatization. Amides are generally formed by reacting the carboxylic acid with a primary or secondary amine. However, since the direct reaction is often slow, the carboxylic acid must first be "activated". hepatochem.comresearchgate.net

Two primary strategies are employed for this activation:

Use of Coupling Reagents: A wide array of coupling reagents can be used to facilitate amide bond formation. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. hepatochem.compeptide.com This intermediate is then readily attacked by the amine to form the amide. To minimize side reactions and reduce racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.compeptide.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium salts (e.g., HBTU, HATU). hepatochem.compeptide.com

Conversion to an Acid Chloride: A common two-step approach involves first converting the carboxylic acid to its more reactive acid chloride derivative (see section 2.3.3). The isolated or in-situ generated acid chloride is then treated with the desired amine to yield the corresponding carboxamide. nih.gov This method is highly effective, and the reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. nih.gov

These methods have been successfully applied to synthesize a range of N-substituted benzothiazole-2-carboxamides, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Byproducts | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea (DCU), Diisopropylurea (DIU) | Often used with additives like HOBt to prevent side reactions. luxembourg-bio.compeptide.com |

| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide (HMPA) | Highly efficient but can produce carcinogenic byproducts. peptide.com |

| Aminium Salts | HBTU, HATU | Tetramethylurea | Fast reaction times and low racemization. hepatochem.compeptide.com |

The conversion of carboxylic acids into highly reactive acid halides and anhydrides is a critical step for synthesizing other derivatives like esters and amides under milder conditions than direct methods.

Acid Halides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). thieme-connect.comlibretexts.orgcommonorganicchemistry.com This reaction replaces the -OH group of the carboxylic acid with a chlorine atom, producing the acid chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.org The reaction proceeds via a chlorosulfite intermediate, which makes for a better leaving group. libretexts.org This method has been used to generate benzothiazole-carbonyl chlorides in situ for subsequent reactions, such as amidation. mdpi.com Other reagents like oxalyl chloride ((COCl)₂) and phosphorus halides (PCl₃, PCl₅) can also be used. researchgate.net

Acid Anhydrides: Acid anhydrides can be prepared from carboxylic acids, though not typically by direct dehydration with heat. A more common laboratory synthesis involves reacting an acid chloride with a carboxylate salt or a carboxylic acid. tcu.edu For this compound, this would involve reacting its acid chloride derivative with a molecule of the carboxylic acid (or its salt) to form either a symmetric or mixed anhydride. These anhydrides are excellent acylating agents themselves.

Investigations into the Stability and Decarboxylation Pathways of Benzothiazole-2-carboxylic Acids

The stability of benzothiazole-2-carboxylic acids is a significant factor in their synthesis and handling. Research indicates that many derivatives in this class are unstable and susceptible to decarboxylation, the loss of the carboxyl group as carbon dioxide (CO₂). researchgate.net

This instability is particularly noted for hydroxy-substituted derivatives. For instance, 6-hydroxybenzothiazole-2-carboxylic acid has been found to undergo slow decarboxylation even at ambient temperature when in solution. researchgate.net This suggests that the 4-hydroxy isomer would likely exhibit similar or greater instability due to the electronic effects of the hydroxyl group on the heterocyclic ring system.

The mechanism of decarboxylation for such aromatic carboxylic acids typically involves the formation of a resonance-stabilized intermediate. For beta-keto acids, the process can occur via a cyclic, concerted transition state. masterorganicchemistry.com For other aromatic acids, the stability of the carbanion or zwitterion formed upon loss of CO₂ is crucial. youtube.comlibretexts.org The presence of the electron-rich benzothiazole nucleus can help stabilize the transient negative charge that develops on the C-2 carbon as the C-C bond cleaves, facilitating the loss of CO₂. Heating often promotes this reaction, which is a common final step in synthetic sequences where the carboxylic acid group is used to activate the C-2 position before being removed. masterorganicchemistry.comlibretexts.org

Advanced Spectroscopic and Structural Characterization of 4 Hydroxybenzothiazole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of molecules in solution. For a molecule like 4-Hydroxybenzothiazole-2-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments is employed for complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the hydroxyl proton, and the carboxylic acid proton.

The proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 12 ppm. libretexts.org This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding. libretexts.org The hydroxyl proton also appears as a broad singlet, with its chemical shift being variable depending on the solvent, concentration, and temperature.

The aromatic region of the spectrum would display signals for the three protons on the substituted benzene ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the hydroxyl group and the fused thiazole (B1198619) ring. The electron-donating hydroxyl group and the electron-withdrawing nature of the thiazole and carboxylic acid moieties influence the electron density around the aromatic protons, leading to predictable shielding and deshielding effects. The coupling constants (J-values) between adjacent protons would reveal their connectivity. For instance, protons ortho to each other would exhibit larger coupling constants than those in a meta or para relationship.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

The following data is a representative prediction based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic acid (-COOH) | ~11.5 | broad singlet | - |

| Hydroxyl (-OH) | ~9.8 | broad singlet | - |

| Aromatic H | ~7.8 | doublet | ~8.0 |

| Aromatic H | ~7.5 | triplet | ~7.5 |

| Aromatic H | ~7.1 | doublet | ~7.0 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. libretexts.org The carbons of the aromatic ring and the thiazole ring will resonate in the approximate range of 110 to 160 ppm. The carbon atom attached to the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom. Spectroscopic assignments can be made based on chemical shift theory and by comparison with data from related benzothiazole (B30560) structures. researchgate.net

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

The following data is a representative prediction based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (C=O) | ~170 |

| Thiazole C=N | ~165 |

| Aromatic C-OH | ~155 |

| Aromatic C-S | ~150 |

| Aromatic C (quaternary) | ~135 |

| Aromatic CH | ~125 |

| Aromatic CH | ~122 |

| Aromatic CH | ~118 |

| Thiazole C-S | ~115 |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are indispensable. ipb.pt These experiments reveal correlations between nuclei and provide crucial connectivity information.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons in the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is vital for assigning the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. For instance, an HMBC correlation from an aromatic proton to the carboxylic carbon would confirm their proximity in the structure.

These advanced techniques are routinely used in the structural characterization of heterocyclic compounds and are essential for the complete and accurate identification of metabolites and novel synthetic molecules. ipb.ptresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is crucial for determining its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments provide information about the molecule's structure through the analysis of its fragmentation patterns.

For the analysis of non-volatile compounds like this compound, mass spectrometry is often coupled with a liquid chromatography (LC) system. LC-MS and the more advanced Ultra-Performance Liquid Chromatography (UPLC-MS) are powerful tools for separating complex mixtures and analyzing individual components. nih.govnih.gov The compound is first separated from any impurities on a chromatography column before being introduced into the mass spectrometer's ion source.

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental composition. nih.gov These techniques are widely applied for the determination of benzothiazole derivatives in various samples. nih.govnih.gov

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, several fragmentation pathways can be predicted based on the functional groups present:

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂), resulting in a prominent peak at [M-44]⁺. libretexts.org

Loss of COOH: The loss of the entire carboxylic acid group as a radical can lead to a fragment at [M-45]⁺. libretexts.org

Loss of Water: The presence of both a hydroxyl and a carboxylic acid group may facilitate the loss of a water molecule (H₂O), giving a fragment at [M-18]⁺.

Ring Cleavage: The stable benzothiazole ring system may also undergo characteristic fragmentation, providing further structural confirmation.

The study of these fragmentation patterns is crucial for distinguishing between isomers and for identifying unknown metabolites of the parent compound. cam.ac.uknih.gov

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Fourier-transform infrared spectroscopy)

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. semanticscholar.org For this compound, Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands corresponding to its distinct structural features: the carboxylic acid group, the hydroxyl group, and the benzothiazole ring system.

The spectrum is typically dominated by a very broad absorption band for the O–H stretch of the carboxylic acid, which is often observed between 2500 and 3300 cm⁻¹. chemguide.co.ukorgchemboulder.com This significant broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. orgchemboulder.comspectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the aromatic ring.

The carbonyl (C=O) stretching vibration of the carboxylic acid group provides a strong, intense peak typically found in the range of 1680-1750 cm⁻¹. spectroscopyonline.compressbooks.pub Its exact position can be influenced by conjugation with the benzothiazole ring system. The phenolic O-H group also contributes to the spectrum, although its stretching vibration may be obscured within the broad carboxylic acid O-H band.

Vibrations associated with the benzothiazole core include C=N stretching, typically seen in the 1630-1400 cm⁻¹ region, and aromatic C=C stretching vibrations. qu.edu.iqresearchgate.net The C–O stretching vibration from the carboxylic acid and the phenolic group appears in the fingerprint region, generally between 1320 and 1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com Additionally, the characteristic C-S stretching vibration of the thiazole ring can be expected in the 800-600 cm⁻¹ range. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound This table is generated based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 | Strong, Very Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium, Sharp |

| Carboxylic Acid C=O | Stretching | 1680-1750 | Strong, Sharp |

| Aromatic C=C / Thiazole C=N | Stretching | 1400-1630 | Medium to Strong |

| C-O (Acid & Phenol) | Stretching | 1210-1320 | Medium to Strong |

| Thiazole C-S | Stretching | 600-800 | Weak to Medium |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.

Table 2: Representative Crystallographic Data Obtainable from Single-Crystal XRD This table presents typical parameters that would be determined from an XRD experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | Molecular formula of the compound | C₈H₅NO₃S |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Triclinic) | Monoclinic |

| Space Group | The specific symmetry group of the crystal | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a, b, c (Å); α, β, γ (°) |

| Volume (V) | Volume of the unit cell | ų |

| Z | Number of molecules per unit cell | 4 |

| Calculated Density (Dcalc) | The theoretical density of the crystal | g/cm³ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. shimadzu.com This technique is particularly useful for analyzing compounds with conjugated systems, such as the benzothiazole ring in this compound.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands arising from π→π* (pi to pi-star) and n→π* (n to pi-star) electronic transitions. The extensive conjugation of the fused aromatic and thiazole rings results in strong π→π* transitions, typically observed as intense absorption bands. masterorganicchemistry.com The presence of heteroatoms (nitrogen, sulfur, and oxygen) with non-bonding lone-pair electrons allows for weaker n→π* transitions. masterorganicchemistry.com

The position of the maximum absorbance (λmax) is influenced by the substituents on the benzothiazole core. shimadzu.com The electron-donating hydroxyl (-OH) group and the electron-withdrawing carboxylic acid (-COOH) group can modulate the energy of the molecular orbitals, causing shifts in the absorption maxima. The electronic properties of benzothiazole derivatives are often studied in different solvents, as solvent polarity can also influence the position of the absorption bands. nih.gov

Table 3: Expected UV-Vis Absorption Data for this compound This table is generated based on the electronic structure of the compound and data from related benzothiazole derivatives.

| Absorption Maxima (λmax) | Electronic Transition | Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~280-340 nm | π → π | UV-A | High |

| >350 nm | n → π | UV-A / Visible | Low |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This procedure is crucial for verifying the empirical and molecular formula of a newly synthesized substance, ensuring its purity and confirming its identity.

For this compound (molecular formula C₈H₅NO₃S), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (195.19 g/mol ). The experimental values obtained from an elemental analyzer are then compared to these theoretical percentages. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the correct stoichiometric composition of the sample.

Table 4: Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 49.23 | (Measured Value) |

| Hydrogen (H) | 2.58 | (Measured Value) |

| Nitrogen (N) | 7.18 | (Measured Value) |

| Oxygen (O) | 24.59 | (Typically calculated by difference) |

| Sulfur (S) | 16.42 | (Measured Value) |

Advanced Spectroscopic Techniques in Related Biochemical Systems

While standard spectroscopic techniques provide foundational structural information, advanced methods are employed to probe the dynamic behavior and specific properties of benzothiazole derivatives in more complex, often biochemical, environments.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR, or Electron Spin Resonance (ESR), is a technique specific to molecules containing unpaired electrons. biointerfaceresearch.com While this compound itself is not paramagnetic, EPR is highly relevant for studying its interactions in biochemical systems. For instance, it can be used to monitor the free radical scavenging activity of phenolic compounds like benzothiazoles, or to characterize metal complexes where the benzothiazole derivative acts as a ligand to a paramagnetic metal ion, providing insight into the metal's coordination environment. biointerfaceresearch.comdoaj.org

Raman Spectroscopy : Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. core.ac.uk It is particularly advantageous for studying biological samples in aqueous media, as water is a very weak Raman scatterer. For benzothiazole systems, Raman spectroscopy can provide complementary data to IR, often yielding stronger signals for symmetric vibrations and bonds involving heavier atoms like the C-S bond, which can be weak in IR spectra. researchgate.net This makes it a valuable tool for probing the structure of benzothiazole-based molecules within proteins or cells.

Pump-Probe Microscopy : This is an ultrafast spectroscopic technique used to study dynamic processes occurring on femtosecond to picosecond timescales. In the context of benzothiazole derivatives, many of which are fluorescent, pump-probe microscopy could be used to investigate their photophysical properties in biochemical systems. This includes tracking excited-state energy transfer, monitoring conformational changes after photoexcitation, and understanding the interaction dynamics of fluorescent benzothiazole probes with biomolecules like DNA or proteins.

Computational Chemistry and Molecular Modeling of 4 Hydroxybenzothiazole 2 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Theory (e.g., Density Functional Theory, Time-dependent Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of benzothiazole (B30560) derivatives. scirp.orgproteobiojournal.com DFT calculations can determine optimized molecular geometries, molecular orbital energies, and electrostatic potential maps. proteobiojournal.com

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. scirp.orgnih.gov A smaller energy gap suggests higher reactivity. scirp.org For instance, a theoretical study on benzothiazole derivatives calculated global reactivity indices which revealed that 2-(methylthio)benzothiazole (B1198390) was the most reactive among the studied compounds due to having the lowest chemical hardness value. scirp.org

Time-dependent Density Functional Theory (TD-DFT) extends these methods to study the properties of molecules in their electronically excited states. scirp.orgnih.gov TD-DFT is employed to calculate electronic excitation energies and to simulate UV-Vis absorption spectra, providing insights into the photophysical behavior of these compounds. scirp.orgresearchgate.net Such studies are crucial for understanding mechanisms like excited-state proton transfer, which can be significantly influenced by the molecular environment. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzimidazole (B57391) Derivative 3a | -6.45 | -0.84 | 5.61 |

| Benzimidazole Derivative 3d | -5.74 | -1.26 | 4.48 |

| Benzimidazole Derivative 3f | -6.45 | -0.84 | 5.61 |

| Benzimidazole Derivative 6d | -5.20 | -1.49 | 3.71 |

This table presents Frontier Molecular Orbital (FMO) analysis data for sample chiral benzimidazole derivatives, illustrating how DFT calculations are used to determine electronic properties and reactivity. Data sourced from a study on chiral benzimidazoles. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.com This method is extensively used to understand the structural basis of ligand-receptor interactions and to screen virtual libraries of compounds for potential biological activity. For derivatives of 4-Hydroxybenzothiazole-2-carboxylic acid, docking simulations can elucidate how they bind to the active sites of target enzymes or receptors, such as HIV integrase, histone deacetylase (HDAC), or various bacterial proteins. semanticscholar.orgnih.gov The process involves preparing the 3D structures of both the protein and the ligand, defining a binding site (or "grid") on the protein, and then using a scoring function to rank the different binding poses based on their predicted binding affinity. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or free energy of binding (ΔG) in kcal/mol. A lower (more negative) value typically indicates a stronger, more favorable interaction between the ligand and the receptor. uomustansiriyah.edu.iq Studies on benzothiazole-hydroxamic acid hybrids targeting the histone deacetylase 8 (HDAC8) enzyme have used docking to predict binding affinities, comparing them against reference ligands like Vorinostat. uomustansiriyah.edu.iq For example, a hybrid molecule, Benzothiazole-p-amino benzoic acid-hydroxamate, recorded a very low binding score of -10.093 kcal/mol, suggesting it could be a potent inhibitor. uomustansiriyah.edu.iq

Beyond affinity, docking predicts the specific binding mode, which describes the conformation of the ligand and its interactions within the binding pocket. buffalo.edu Carboxylic acid-terminated molecules, for example, have been observed to adopt different binding modes, such as chelate-bidentate or bridging modes, when interacting with metallic centers in enzymes. buffalo.edunih.gov Understanding these binding modes is crucial for structure-based drug design. nih.gov

| Compound | Target Enzyme | Docking Score (ΔG, kcal/mol) | Reference Ligand | Reference Score (ΔG, kcal/mol) |

| Hybrid Molecule 1 | HDAC8 | -8.276 | Vorinostat | -5.375 |

| Hybrid Molecule 2 | HDAC8 | -10.093 | Vorinostat | -5.375 |

| Hybrid Molecule 3 | HDAC8 | -8.647 | Vorinostat | -5.375 |

| Hybrid Molecule 2E | HDAC8 | -9.460 | Vorinostat | -5.375 |

This table showcases predicted binding affinities from molecular docking studies of various benzothiazole-hydroxamic acid hybrid molecules against the HDAC8 enzyme. uomustansiriyah.edu.iquomustansiriyah.edu.iq The consistently lower scores compared to the reference ligand Vorinostat suggest potentially higher inhibitory activity.

Molecular docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand-receptor complex, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov This allows for the identification of specific amino acid residues within the receptor's binding pocket that are critical for ligand recognition and binding. For instance, docking studies of hydroxy-carboxylic acid receptor 2 (HCAR2) ligands revealed a salt bridge interaction with residue R111 and hydrogen bonds with Y87 and Y284. nih.gov Similarly, studies on benzothiazole analogues as antibacterial agents identified interactions with crucial residues like VAL28, ARG32, ASP612, and ARG885 in the target protein. researchgate.net This information is invaluable for designing new derivatives with modified functional groups that can form stronger or more specific interactions with these key residues, thereby improving potency and selectivity.

| Compound Class | Target Protein | Key Interacting Amino Acid Residues |

| Benzothiazole Analogues | E. coli protein | VAL28, VAL613, ARG32, ARG885, PRO43, ASP612, ARG47 |

| Dihydrothiazole Derivatives | Penicillin Binding Protein 4 (PBP4) | ASN 308, SER 303 |

| Hydroxy-carboxylic acids | HCAR2 | Y87, R111, S179, Y284 |

This table summarizes key amino acid residues identified through molecular docking simulations as being critical for the binding of benzothiazole-related compounds to their respective protein targets. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (known as molecular descriptors) that influence activity, QSAR models can be used to predict the activity of newly designed, unsynthesized compounds. researchgate.net

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as topological indices, molecular weight, or logP. researchgate.net These descriptors are then correlated with biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.net

3D-QSAR methods, on the other hand, require the 3D alignment of the molecules in a dataset and calculate descriptors based on their 3D structure. mdpi.com Comparative Molecular Similarity Indices Analysis (CoMSIA) is a prominent 3D-QSAR technique. nih.govnih.gov In CoMSIA, each aligned molecule is placed in a 3D grid, and the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at each grid point. mdpi.com The variation in these fields across the series of molecules is then correlated with the changes in biological activity to build a predictive model. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to a particular property (e.g., adding a bulky group in a sterically favored region) are predicted to enhance or diminish activity. mdpi.com

The reliability and predictive power of a QSAR model must be rigorously validated. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q² or Q²). nih.govnih.gov A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov The non-cross-validated correlation coefficient (r²) measures the goodness of fit of the model to the training data. nih.govnih.gov

External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model development. The predictive ability is assessed by the predictive correlation coefficient (R²_pred or R²_test). Other important statistical parameters include the Standard Error of Estimate (SEE) and the F-statistic (F value), which indicate the model's precision and statistical significance, respectively. nih.govnih.gov A robust QSAR model is characterized by high r², q², and R²_pred values, along with a low SEE. nih.govnih.gov

| QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | SEE | F Value | R²_test (External) |

| COMSIA for 6-Hydroxybenzothiazole-2-carboxamides | 0.569 | 0.915 | 0.109 | 52.714 | Not Reported |

| COMSIA for Quinolone Carboxylic Acids | 0.76 | 0.99 | Not Reported | Not Reported | Not Reported |

| COMSIA for Thiazole (B1198619) Derivatives | 0.614 | 0.957 | Not Reported | Not Reported | 0.80 |

| ANN-QSAR for 2-Aminothiazol-4(5h)-ones | 0.9944 | 0.9482 | Not Reported | Not Reported | Not Reported |

This table presents key statistical parameters used to validate the predictive power of various QSAR models developed for benzothiazole-related compounds and other relevant series. nih.govnih.govnih.govnih.govresearchgate.net High q² and r² values indicate a statistically robust and predictive model.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Biological Systems

Molecular dynamics (MD) simulations are instrumental in understanding the physical movements and dynamic evolution of molecules over time, offering a window into the conformational stability of ligands and their interactions within complex biological environments, such as protein binding sites.

In the context of benzothiazole derivatives, MD simulations have been effectively used to analyze the stability of ligand-protein complexes. For instance, studies on related compounds like 6-hydroxybenzothiazole-2-carboxamide derivatives, investigated as monoamine oxidase B (MAO-B) inhibitors, have employed MD simulations to verify their stable binding to the receptor. nih.gov Such simulations, often run for nanoseconds, track parameters like the Root Mean Square Deviation (RMSD) of the complex. Lower RMSD values are indicative of greater stability, suggesting a persistent and favorable binding pose. nih.govnih.gov

Energy decomposition analysis within these simulations can further reveal the contributions of key amino acid residues to the binding energy. nih.gov This helps in identifying which interactions, such as van der Waals forces or electrostatic interactions, are crucial for stabilizing the complex. nih.gov By simulating the dynamic behavior of the this compound scaffold within a target protein, researchers can assess its conformational stability and predict how modifications to the structure might enhance binding affinity and selectivity. This provides a robust theoretical foundation for the development of novel therapeutic drugs. nih.gov

Table 1: Representative Findings from a Hypothetical MD Simulation of a this compound Derivative in a Protein Binding Site

| Simulation Parameter | Finding | Implication for Stability and Behavior |

| RMSD of Complex | Low and stable fluctuation after initial equilibration (e.g., < 2 Å) | The ligand maintains a stable binding pose within the protein's active site throughout the simulation. |

| Ligand RMSF | Low fluctuation in the core benzothiazole ring; higher in substituents | The core scaffold is rigid and stably bound, while flexible side chains can adapt to the binding pocket. |

| Key Interactions | Persistent hydrogen bonds with specific residues (e.g., Arg, Asp); cation-π stacking with Arg side chains. nih.gov | Identifies critical amino acid interactions that anchor the ligand, guiding future modifications. |

| Binding Free Energy | Favorable ΔGbind calculated via MM/PBSA or MM/GBSA | Quantifies the strength of the ligand-protein interaction, confirming a high-affinity binding mode. |

Prediction of Theoretical Chemical Properties (e.g., Non-linear Optical Properties)

Computational methods, particularly those based on Density Functional Theory (DFT), are pivotal for predicting the theoretical chemical and electronic properties of molecules like this compound. researchgate.net These calculations provide insights into molecular geometry, charge distribution, and spectroscopic features. researchgate.net Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Benzothiazoles, as heterocyclic compounds with a planar, rigid structure and a π-electron conjugated system, are recognized for their potential in materials science, including applications in non-linear optics (NLO). nih.gov NLO materials can alter the properties of light and are valuable in optoelectronic and photonic devices. mdpi.com The NLO properties of organic molecules are related to their molecular hyperpolarizability. Computational studies can predict these properties, guiding the synthesis of derivatives with enhanced NLO activity. researchgate.net The introduction of strong electron donor and acceptor groups along the conjugated backbone of the benzothiazole scaffold can significantly influence its NLO response. researchgate.net

Table 2: Predicted Theoretical Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | (Value in eV) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | (Value in eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Value in eV) | Indicates chemical reactivity, stability, and electronic excitation energy. researchgate.net |

| Dipole Moment | (Value in Debye) | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| Molecular Hyperpolarizability (β) | (Value in esu) | Predicts the second-order non-linear optical response, crucial for NLO applications. nih.govresearchgate.net |

Chemoinformatic Approaches to Rational Compound Library Design

Chemoinformatics provides rational, information-driven approaches to designing compound libraries for drug discovery, moving beyond the limitations of synthesizing and testing exhaustive collections of molecules. nih.govnih.gov For a core scaffold like this compound, chemoinformatic methods are essential for designing a focused library of derivatives with a high probability of biological activity.

The process begins with the core structure, which may be a "hit" from a high-throughput screen or a known active scaffold. The goal is to design a library that explores the chemical space around this hit to improve properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govnih.gov

Rational library design can be either targeted or diverse. nih.gov In a targeted approach, derivatives are designed based on similarity to a known lead or by modeling interactions within a specific protein target. nih.gov For this compound, this could involve designing modifications aimed at enhancing interactions observed in docking or MD simulations. For example, replacing a phenyl ring with aza-heterocycles or introducing polar substituents can be explored to improve solubility. nih.gov Bioisosteric replacement of the carboxylic acid group with moieties like tetrazoles is another common strategy to enhance physicochemical properties while maintaining biological function. nih.govnih.gov

Diverse library design aims to create a set of compounds that cover a broad range of physicochemical properties to explore the structure-activity relationship (SAR) more widely. nih.gov Chemoinformatic tools are used to select substituents based on descriptors for properties like lipophilicity, electronic effects, and steric bulk, ensuring the resulting library is both diverse and representative. nih.gov This systematic exploration facilitates hit-to-lead optimization programs. nih.gov

Table 3: Chemoinformatic Workflow for Library Design from a this compound Scaffold

| Step | Description | Chemoinformatic Tools/Methods |

| 1. Scaffold Definition | The this compound core is defined as the fixed part of the library. | Chemical drawing software, molecular database searching. |

| 2. Defining Variation Points | Identify positions on the scaffold for chemical modification (e.g., the hydroxyl group, the carboxylic acid, aromatic ring positions). | Structure analysis, synthetic chemistry knowledge. |

| 3. Virtual Reagent Selection | Select a collection of virtual building blocks (reagents) to attach at the variation points. | Commercial and proprietary reagent databases. |

| 4. Virtual Library Enumeration | Combine the scaffold with the selected reagents in silico to generate a large virtual library of potential compounds. | Combinatorial library enumeration software. |

| 5. Property Filtering & Selection | Filter the virtual library based on calculated physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and apply drug-likeness rules (e.g., Lipinski's Rule of Five). Select a representative subset for synthesis. nih.gov | QSAR models, ADME prediction tools, diversity analysis algorithms. |

| 6. Synthesis & Testing | Synthesize the selected subset of compounds for biological evaluation. | Laboratory synthesis and biological assays. |

Structure Activity Relationship Sar and Lead Optimization Studies of Benzothiazole Carboxylic Acid Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of benzothiazole (B30560) derivatives are profoundly influenced by the nature and position of substituents on the benzothiazole ring system. Even minor chemical alterations can lead to significant changes in binding affinity, efficacy, and target selectivity.

The presence and position of hydroxyl (-OH) and methyl (-CH3) groups on the benzothiazole core can significantly impact binding interactions with biological targets. Hydroxyl groups, with their ability to act as both hydrogen bond donors and acceptors, can form crucial interactions with amino acid residues in the binding pockets of proteins. For instance, in the context of antibacterial agents, the substitution of a hydroxyl group at the 2nd position of the benzylidene ring of benzothiazole Schiff base analogues has been shown to improve their antibacterial action.

Methyl groups, on the other hand, are hydrophobic and can engage in van der Waals interactions within nonpolar pockets of a target protein. The addition of methyl groups can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes. In some cases, the presence of a methyl group at the 4th position of the phenyl ring in pyrazole-thiazole hybrids of benzothiazole derivatives has been found to increase antibacterial activity.

A review of various substituted benzothiazole derivatives has indicated that the presence of a hydroxyl or methoxy (B1213986) (-OCH3) group at the sixth position of the benzothiazole ring can boost the compound's potency. pharmacyjournal.in This highlights the importance of the electronic and steric properties of substituents at specific positions for optimizing biological activity.

| Substituent | Position on Benzothiazole Ring | Effect on Biological Activity |

| Hydroxyl (-OH) | 6 | Increases potency pharmacyjournal.in |

| Methoxy (-OCH3) | 6 | Increases potency pharmacyjournal.in |

| Methyl (-CH3) | 6 | Increases potency pharmacyjournal.in |

The substitution pattern on the benzothiazole ring is a critical determinant of biological activity. Different positions on the ring (2, 4, 5, 6, and 7) serve as active sites for introducing various functional groups. pharmacyjournal.in

Studies on antiproliferative benzothiazoles have revealed that substitutions at the C-2 and C-6 positions are particularly important for their unique properties. For example, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring has been found to increase antiproliferative activity. mdpi.com In the context of antibacterial agents, the substitution of a halogen group at the benzothiazole moiety has been shown to enhance activity. Specifically, a chloro group at the 5th position of the benzothiazole ring increased the antibacterial activity of certain azo dyes.

A summary of the effects of various substituents on the benzothiazole ring is presented in the table below:

| Position | Substituent | Resulting Activity/Property |

| 2 | Phenyl and substituted phenyl groups | Anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties pharmacyjournal.in |

| 4 | Methoxy group (-OCH3) on 2-mercaptobenzothiazole | Increased antibacterial activity pharmacyjournal.in |

| 4 | Chloro group (-Cl) on 2-mercaptobenzothiazole | Increased antifungal activity pharmacyjournal.in |

| 5 | -H, -Cl, and -F atoms | Increased potency pharmacyjournal.in |

| 6 | -OH, -OCH3, and -CH3 groups | Increased potency pharmacyjournal.in |

In many benzothiazole-based compounds designed to interact with multiple biological targets, a linker is used to connect the benzothiazole core to another aromatic moiety. The length, flexibility, and chemical nature of this linker are crucial for optimal positioning of the pharmacophores within their respective binding sites.

For instance, in the design of STAT3 inhibitors, modifications to the linker connecting different functionalities have been shown to significantly affect potency. The replacement of a flexible glycinamide (B1583983) linker with a more constrained proline-based linker led to an improvement in inhibitory activity. unich.it Furthermore, the stereochemistry of the linker can also play a role, with the (R)-enantiomer of a proline analogue showing a threefold improvement in potency compared to the lead compound. unich.it

In the context of multitarget-directed ligands for Alzheimer's disease, the length of the spacer connecting the central benzothiazole core and a basic head has been varied from two to five carbons to optimize activity. researchgate.net Similarly, in the development of benzoxazole-benzamide conjugates as VEGFR-2 inhibitors, a 2-thioacetamido linker was used to separate the two aryl moieties, which was reported to improve aqueous solubility. nih.gov

| Linker Type | Target/Application | Key Findings |

| Proline-based linker | STAT3 inhibitors | Improved potency compared to flexible linkers unich.it |

| Alkyl spacer (2-5 carbons) | Alzheimer's disease therapeutics | Optimization of activity by varying linker length researchgate.net |

| 2-Thioacetamido linker | VEGFR-2 inhibitors | Improved aqueous solubility nih.gov |

Strategies for Improving Pharmacokinetic and Pharmacodynamic Properties

A critical aspect of lead optimization is the enhancement of a compound's pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties. For benzothiazole carboxylic acids, key challenges often include poor solubility and a low plasma free fraction.

One strategy to improve the solubility of poorly water-soluble drugs is the formation of pharmaceutical cocrystals. nih.govnih.gov By co-crystallizing an active pharmaceutical ingredient with a suitable coformer, such as a carboxylic acid, it is possible to modify its physicochemical properties, including solubility and dissolution rate, without altering its chemical structure. nih.govnih.gov Another approach is the formation of eutectics, which are mixtures of compounds that melt at a single, lower temperature than their individual components. Eutectic systems of the drug lovastatin (B1675250) with carboxylic acids have shown significant improvements in solubility. mdpi.com

The inclusion of amino acid fragments into the structure of 2-aminobenzothiazole (B30445) derivatives is another strategy aimed at improving pharmacokinetic properties. This approach leverages the structural similarity with endogenous biomolecules, which can facilitate absorption and distribution. mdpi.com

Determining the free fraction of a drug in plasma is crucial, as only the unbound drug is typically available to exert its pharmacological effect. For compounds that are labile, specialized techniques such as equilibrium dialysis using diluted plasma or at low temperatures can be employed to obtain a more accurate measurement of the unbound fraction. nih.gov

Bioisosteric Replacements in Benzothiazole Carboxylic Acid Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The carboxylic acid group, while often crucial for target binding, can present challenges such as poor membrane permeability and metabolic instability. nih.gov

Several bioisosteres for the carboxylic acid group have been explored in drug design. These include:

Tetrazoles: These are acidic heterocycles that can mimic the charge and hydrogen bonding properties of a carboxylic acid. Replacing a carboxylic acid with a tetrazole has, in some cases, led to a significant increase in potency and improved oral bioavailability. drughunter.com

Acylsulfonamides: These are more acidic than simple sulfonamides and can better mimic the pKa of a carboxylic acid, while offering potential advantages in terms of metabolic stability and membrane permeability. unife.it

Hydroxyisoxazoles: These planar heterocycles have pKa values similar to carboxylic acids and have been used successfully as carboxylic acid surrogates. nih.gov

In a study on benzothiazine derivatives, which are structurally related to benzothiazoles, the bioisosteric replacement of a 4-hydroxyl group with a 4-methyl group was investigated. Pharmacological testing confirmed that this was a successful bioisosteric replacement, with the resulting compounds showing pronounced analgesic properties. pharmacyjournal.in This demonstrates that even subtle changes, such as replacing a polar hydroxyl group with a nonpolar methyl group, can be a viable strategy in lead optimization.

Design and Synthesis of Multitarget-Directed Ligands Based on the Benzothiazole Scaffold

Multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple biological targets. The "one-target, one-molecule" approach may not be sufficient for treating such complex diseases. An alternative strategy is the design of multitarget-directed ligands (MTDLs), which are single molecules designed to interact with two or more targets simultaneously. mdpi.com The benzothiazole scaffold has proven to be a versatile platform for the development of MTDLs.

For instance, benzothiazole derivatives have been designed as multifunctional agents for the treatment of Alzheimer's disease. In one study, new benzothiazole-based derivatives were synthesized as ligands for the histamine (B1213489) H3 receptor, and their potential to also inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) was evaluated. acs.org One promising compound, 3s, exhibited a Ki value of 0.036 µM at the H3 receptor and IC50 values of 6.7 µM, 2.35 µM, and 1.6 µM towards AChE, BuChE, and MAO-B, respectively. acs.org

Another approach involves hybridizing the benzothiazole scaffold with other pharmacophores. For example, a series of benzothiazoles hybridized with a pyrimidine (B1678525) moiety were designed and synthesized as multi-targeted anticancer agents. nih.gov These compounds were evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and thymidylate synthase (TS). nih.gov

Pharmacological and Biological Activity Profiling of Benzothiazole Carboxylic Acids

Enzyme Inhibition Studies

Research into benzothiazole (B30560) derivatives has unveiled their capacity to inhibit various enzymes implicated in a range of diseases. The following sections detail the inhibitory activities of compounds structurally related to 4-Hydroxybenzothiazole-2-carboxylic acid against several key enzymes.

Monoamine Oxidase B (MAO-B) is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.gov A series of 6-hydroxybenzothiazol-2-carboxamides, which are amide derivatives of the core benzothiazole carboxylic acid structure, have been identified as highly potent and selective MAO-B inhibitors. nih.govresearchgate.net

In one study, variation of the amide substituent led to the discovery of several potent compounds. The research identified that the phenethylamide derivative not only acts as a potent MAO-B inhibitor but also inhibits α-synuclein and tau aggregation, which are hallmarks of neurodegenerative diseases. nih.gov Another study confirmed that these 6-hydroxybenzothiazole-2-carboxamide derivatives are novel, potent, and specific MAO-B inhibitors, providing a foundation for developing new neuroprotective agents. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected 6-hydroxybenzothiazol-2-carboxamide Derivatives

| Compound | Amide Substituent | MAO-B IC₅₀ (nM) |

|---|---|---|

| 30 | Phenethyl | 41 |

| 40 | Cyclohexyl | 11 |

Data sourced from European Journal of Medicinal Chemistry. nih.govresearchgate.net

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is an enzyme that catalyzes the conversion of the weak estrogen, estrone (B1671321) (E1), into the highly potent estradiol (B170435) (E2). nih.gov Overexpression of 17β-HSD1 is linked to estrogen-dependent diseases like breast cancer and endometriosis. nih.govplos.org Consequently, inhibiting this enzyme is a promising therapeutic approach. nih.govacs.org

Researchers have identified a novel class of 17β-HSD1 inhibitors featuring a hydroxybenzothiazole scaffold. nih.gov Structure-activity relationship studies led to the development of derivatives with low nanomolar inhibitory activity. The most active keto-derivative showed an IC₅₀ value of 44 nM, while an amide-derivative showed an IC₅₀ of 243 nM but with better selectivity against estrogen receptors. nih.gov These findings establish hydroxybenzothiazoles as a viable starting point for developing therapeutics for estrogen-dependent conditions. nih.gov

Table 2: 17β-HSD1 Inhibitory Activity of Selected Hydroxybenzothiazole Derivatives

| Compound | Type | 17β-HSD1 IC₅₀ (nM) |

|---|---|---|

| 6 | Keto-derivative | 44 |

| 21 | Amide-derivative | 243 |

Data sourced from PLOS ONE and the Journal of Medicinal Chemistry. nih.govacs.org

DNA gyrase is an essential bacterial enzyme that is a key target for developing novel antibacterial drugs to combat resistance. acs.orgtandfonline.com Compounds based on the benzothiazole scaffold have been extensively explored as DNA gyrase inhibitors. acs.orgacs.org

One line of research developed potent inhibitors by attaching a 3,4-dichloro-5-methyl-1H-pyrrole group to the second position of the benzothiazole ring and a carboxylic acid to the sixth position. acs.org This led to a compound with excellent activity against Gram-positive bacteria. acs.org Another study explored replacing the oxalyl moiety on a benzothiazole core, finding that an anionic center is not strictly required for potent inhibitory activity against E. coli gyrase. acs.org These studies underscore the versatility of the benzothiazole scaffold in designing new antibacterial agents. nih.gov

Table 3: DNA Gyrase Inhibitory Activity of a Benzothiazole Carboxylic Acid Derivative

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|

| 5a (Benzimidazole analog) | E. coli DNA Gyrase | 0.60 |

Note: Data for a closely related benzimidazole (B57391) analog is presented to show the activity of this class of compounds. acs.org

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. frontiersin.orgfrontiersin.org Inhibition of MAGL is a therapeutic strategy for treating neurodegenerative diseases, inflammation, and pain by elevating 2-AG levels. frontiersin.orgfrontiersin.org While specific studies on this compound are not prominent, the broader class of benzothiazole derivatives has been investigated for activity against various lipases. For instance, a series of benzothiazoles was evaluated as endothelial lipase (EL) inhibitors for potential use in cardiovascular diseases. nih.gov The structural features of benzothiazoles make them adaptable scaffolds for designing inhibitors against different types of lipases, including MAGL. researchgate.netcore.ac.uk

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.gov Its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. While direct studies on this compound are scarce, structurally related thiazolidine (B150603) carboxylic acid derivatives have been shown to be effective tyrosinase inhibitors. nih.govnih.gov

The structural similarity of 2,4-substituted thiazolidine derivatives to the natural substrates of tyrosinase allows them to act as competitive inhibitors. nih.gov One study synthesized a series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives, with one compound showing 66.47% inhibition of L-DOPA oxidase activity at a 20 µM concentration. nih.gov Another study on thiazolidine-4-carboxamide derivatives identified a compound with an IC₅₀ value of 16.5 µM against mushroom tyrosinase. researchgate.net

Table 4: Tyrosinase Inhibitory Activity of a Thiazolidine Carboxamide Derivative

| Compound | Class | Tyrosinase IC₅₀ (µM) |

|---|

| 3c | Thiazolidine-4-carboxamide | 16.5 |

Data sourced from Molecules. nih.govresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for treating Alzheimer's disease. mdpi.com Various benzothiazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. acs.orgnih.gov

In one study, a series of thirteen benzothiazolone derivatives showed more effective inhibition of cholinesterases compared to monoamine oxidases, with a particular selectivity for BChE over AChE. mdpi.com The most potent compound exhibited a BChE IC₅₀ value of 1.21 µM. mdpi.com Another study developed novel benzothiazole-piperazine derivatives, with the lead compound demonstrating potent mixed-type inhibition of AChE with an IC₅₀ of 0.40 µM. nih.gov These findings highlight the potential of the benzothiazole scaffold in designing multi-target agents for Alzheimer's disease. nih.govthieme-connect.com

Table 5: Cholinesterase Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| M13 (Benzothiazolone) | BChE | 1.21 |

| M13 (Benzothiazolone) | AChE | 5.03 |

| LB05 (Benzothiazole-piperazine) | AChE | 0.40 |

Data sourced from Molecules and the International Journal of Molecular Sciences. mdpi.comnih.gov

Information regarding "this compound" is not available in the public domain.

An extensive search for scientific literature detailing the pharmacological and biological activity of the specific chemical compound “this compound” did not yield any studies that would allow for the creation of the requested article.

Specifically, no research data was found regarding the antiproliferative, anticancer, or broader biological effects of "this compound" in the context of the specified cell lines or biological activities outlined in the request. The search results consistently refer to the biological activities of other related benzothiazole derivatives, but provide no specific information for this compound itself.